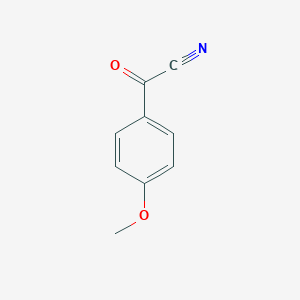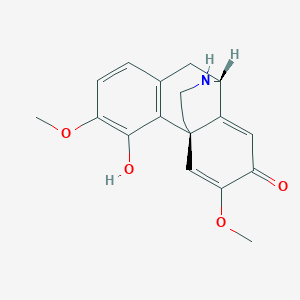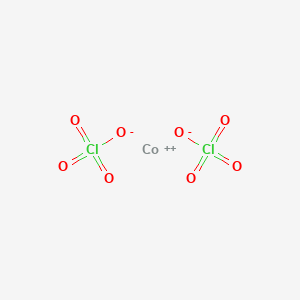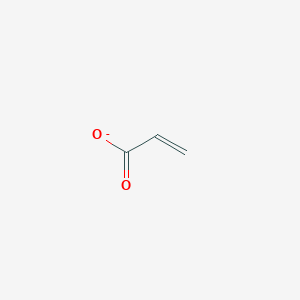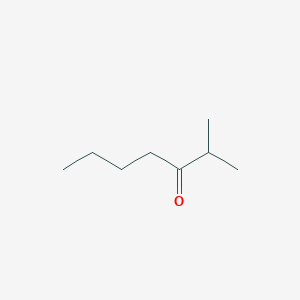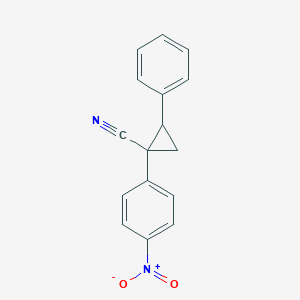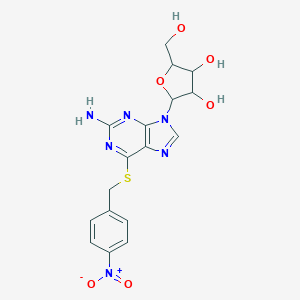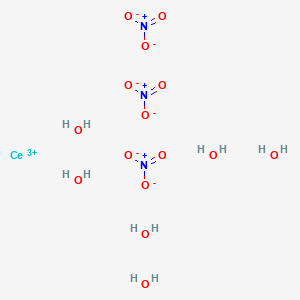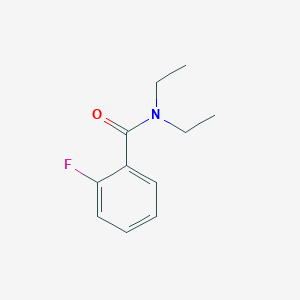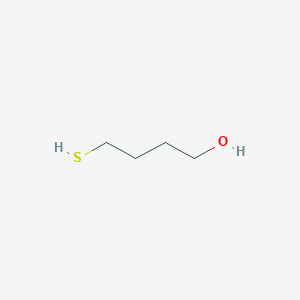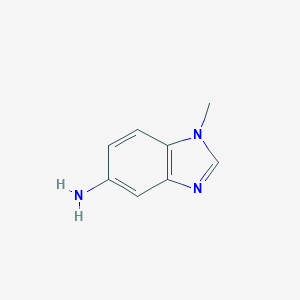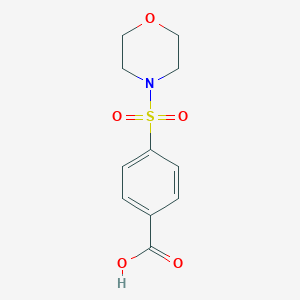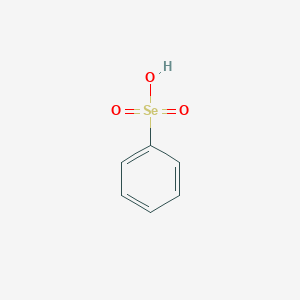
Benzeneselenonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneselenonic acid (BSA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BSA belongs to the family of selenonic acids, which are organic compounds containing a selenium atom bonded to a carboxyl group. BSA has a molecular formula of C6H5O2Se and a molecular weight of 195.06 g/mol.
Mécanisme D'action
The mechanism of action of Benzeneselenonic acid is not well understood, but it is believed to involve the interaction of the selenium atom with biological molecules such as proteins and DNA. Benzeneselenonic acid has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Benzeneselenonic acid has been shown to have both beneficial and harmful effects on biochemical and physiological systems. In vitro studies have demonstrated that Benzeneselenonic acid can induce oxidative stress and DNA damage in cells, which may contribute to its cytotoxic effects. However, Benzeneselenonic acid has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzeneselenonic acid in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This property makes Benzeneselenonic acid a promising candidate for cancer therapy. However, one limitation of using Benzeneselenonic acid is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several future directions for research on Benzeneselenonic acid. One direction is to elucidate the mechanism of action of Benzeneselenonic acid in more detail, which may lead to the development of more effective cancer therapies. Another direction is to explore the use of Benzeneselenonic acid as a catalyst for organic reactions, which may have applications in the chemical industry. Additionally, the use of Benzeneselenonic acid as a stabilizer for metal nanoparticles may lead to the development of new materials with unique properties.
Méthodes De Synthèse
Benzeneselenonic acid can be synthesized by the oxidation of benzeneselenol using hydrogen peroxide or potassium permanganate. The reaction can be carried out in aqueous or organic solvents, and the yield of Benzeneselenonic acid depends on the reaction conditions such as temperature, pH, and concentration of reactants.
Applications De Recherche Scientifique
Benzeneselenonic acid has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, Benzeneselenonic acid has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, Benzeneselenonic acid has been used as a precursor for the synthesis of selenium-containing nanoparticles and as a stabilizer for metal nanoparticles. In catalysis, Benzeneselenonic acid has been used as a catalyst for various organic reactions.
Propriétés
Numéro CAS |
10505-00-7 |
|---|---|
Nom du produit |
Benzeneselenonic acid |
Formule moléculaire |
C6H6O3Se |
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
benzeneselenonic acid |
InChI |
InChI=1S/C6H6O3Se/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) |
Clé InChI |
IGJSLKQBNWRTNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se](=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)[Se](=O)(=O)O |
Synonymes |
Benzeneselenonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



